![molecular formula C13H10Cl3NO2S B2440509 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide CAS No. 2361844-11-1](/img/structure/B2440509.png)
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide
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Overview
Description
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide, also known as DCPCMS, is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has also been shown to inhibit the activity of enzymes that are involved in cancer cell growth, such as carbonic anhydrase.
Biochemical and Physiological Effects:
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been shown to have both biochemical and physiological effects. Biochemically, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and respiration. Physiologically, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been shown to have anti-cancer effects, as it inhibits the growth of cancer cells.
Advantages and Limitations for Lab Experiments
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide also has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the study of 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to explore its potential as a precursor for the synthesis of new materials with unique properties. Additionally, the development of new methods for the synthesis of 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide could lead to improved yields and purity, which would facilitate its use in various scientific fields.
Conclusion:
In conclusion, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide could lead to the development of new anticancer agents and materials with unique properties.
Synthesis Methods
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide can be synthesized using various methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-chloroaniline in the presence of a base. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with 2-chloroaniline in the presence of a base. Both methods yield 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide with high purity and yield.
Scientific Research Applications
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been investigated as a potential anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In material science, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been used as a precursor for the synthesis of new materials with unique properties. In analytical chemistry, 4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide has been used as a reagent for the determination of various compounds.
properties
IUPAC Name |
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-6-10(15)11(16)7-13(8)20(18,19)17-12-5-3-2-4-9(12)14/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUKKCBGHLGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N-(2-chlorophenyl)-2-methylbenzene-1-sulfonamide |
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